molecular formula C9H15ClN6O B1619705 2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine CAS No. 36576-42-8

2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine

Cat. No.: B1619705
CAS No.: 36576-42-8
M. Wt: 258.71 g/mol
InChI Key: YUBYWFQJZICYNO-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine is a chemical compound with the molecular formula C_7H_11ClN_6O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted triazines depending on the nucleophile used.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

Scientific Research Applications

2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN6O/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5(11)17/h4H2,1-3H3,(H2,11,17)(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBYWFQJZICYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190070
Record name Propanamide, 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36576-42-8
Record name Cyanazine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine
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2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine
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2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine
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2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine
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2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine
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2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine

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